molecular formula C16H16O B8730273 Methanone, (2,5-dimethylphenyl)(4-methylphenyl)- CAS No. 13152-96-0

Methanone, (2,5-dimethylphenyl)(4-methylphenyl)-

Cat. No. B8730273
CAS RN: 13152-96-0
M. Wt: 224.30 g/mol
InChI Key: IACYWJSRXRRLQO-UHFFFAOYSA-N
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Patent
US05041616

Procedure details

A mixture of p-toluic acid (22.2 g, 0.163 mole), p-xylene (100 mL), and trifluoromethanesulfonic acid (5 mL; 0.056 mole) was heated at reflux for 21 hours in a 300 mL flask equipped with a Dean-Stark trap, after which time 3 mL of water had been collected in the trap. The progress of the reaction was measured by gas chromatography as well as by the amount of water collected. After 6 hours, 22% of starting material had been converted to 2,5,4'-trimethylbenzophenone. The mixture was extracted with water, with 5% aqueous sodium hydroxide solution, and again with water. Evaporation of the organic layer gave 24 g (0.11 mole) of 2,5,4'-trimethylbenzophenone, 66% of theory.
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:10])=O)=[CH:6][CH:7]=1.FC(F)(F)S(O)(=O)=O>CC1C=CC(C)=CC=1>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[CH:6][C:7]=1[C:8]([C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=1)=[O:10]

Inputs

Step One
Name
Quantity
22.2 g
Type
reactant
Smiles
CC=1C=CC(=CC1)C(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 21 hours in a 300 mL flask
Duration
21 h
CUSTOM
Type
CUSTOM
Details
equipped with a Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
after which time 3 mL of water had been collected in the trap
CUSTOM
Type
CUSTOM
Details
collected
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with water, with 5% aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
Evaporation of the organic layer

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1=C(C(=O)C2=CC=C(C=C2)C)C=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.11 mol
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 135%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.